1,5-Bis(2-methylbutan-2-yl)naphthalene
Description
Bis(1,1-dimethylpropyl)naphthalene is a naphthalene derivative substituted with two tert-pentyl (1,1-dimethylpropyl) groups. The tert-pentyl substituent imparts steric bulk and hydrophobicity, influencing its physical, chemical, and crystallographic properties.
Properties
CAS No. |
50696-42-9 |
|---|---|
Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,5-bis(2-methylbutan-2-yl)naphthalene |
InChI |
InChI=1S/C20H28/c1-7-19(3,4)17-13-9-12-16-15(17)11-10-14-18(16)20(5,6)8-2/h9-14H,7-8H2,1-6H3 |
InChI Key |
ZXPFBIRSCMLDLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(1,1-dimethylpropyl)naphthalene typically involves the reaction of naphthalene with 1,1-dimethylpropyl bromide under suitable conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of bis(1,1-dimethylpropyl)naphthalene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through repeated washings and rectification under vacuum to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Bis(1,1-dimethylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
Bis(1,1-dimethylpropyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a high-temperature lubricant and plastic additive due to its excellent antioxidant properties.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules at high temperatures.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and compatibility with various pharmaceutical formulations.
Mechanism of Action
The mechanism by which bis(1,1-dimethylpropyl)naphthalene exerts its effects is primarily through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting the integrity of the materials .
Comparison with Similar Compounds
Structural and Crystallographic Differences
Diisopropylnaphthalenes (e.g., 1,3-Bis(propan-2-yl)naphthalene)
- Substituents : Isopropyl groups (smaller, less bulky than tert-pentyl) .
- Crystal Packing : Forms sheets via C–H···π interactions due to the orientation of isopropyl groups. For example, 1,3-diisopropylnaphthalene crystallizes in the orthorhombic system (Pbca space group) .
- Applications : Widely used as solvents, heat transfer fluids, and PCB replacements .
Bis(1,1-dimethylpropyl) Derivatives of Naphthalenone
Bis(1,1-dimethylethyl)dimethylnaphthalene (CAS 85650-87-9)
- Substituents : Tert-butyl (1,1-dimethylethyl) groups, which are smaller than tert-pentyl.
Physical and Chemical Properties
Environmental and Regulatory Considerations
- Environmental Persistence : Naphthalene derivatives, including tert-pentyl-substituted compounds, may exhibit high environmental persistence. Evidence shows contamination levels up to 13.43 mg/kg in some cases, exceeding reference thresholds .
- Regulatory Status : Bis(1,1-dimethylpropyl) derivatives are subject to Significant New Use Rules (SNUR) under the U.S. Toxic Substances Control Act (TSCA), requiring reporting for industrial applications . Diisopropylnaphthalenes face fewer restrictions due to established use histories .
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